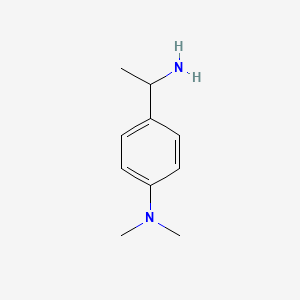

4-(1-aminoethyl)-N,N-dimethylaniline

Description

Contextualization within Amine Chemistry Research

4-(1-aminoethyl)-N,N-dimethylaniline is classified as an aromatic amine, a class of organic compounds that are fundamental to many areas of chemical science and industry. nih.gov Specifically, it is a derivative of aniline (B41778), featuring both a primary amino group within an ethyl substituent and a tertiary dimethylamino group attached to the phenyl ring. nih.govsigmaaldrich.com This dual functionality makes it an interesting subject of study.

The synthesis of such chiral amines is a significant area of research. One common method for producing enantiomerically pure forms of this compound is through the asymmetric reduction of a precursor molecule, 4-(1-iminoethyl)-N,N-dimethylaniline, often employing chiral catalysts to achieve high stereoselectivity. nih.gov The presence of the chiral center in this compound is a key feature that distinguishes it and provides its potential for use in asymmetric synthesis. chemscene.com

Significance as a Core Structure in Organic Synthesis

The true significance of this compound in organic synthesis lies in its role as a versatile building block. nih.gov Its structure contains multiple reactive sites that can be chemically modified to create more complex molecules. The primary amine, for instance, can readily undergo a variety of reactions, including acylation and alkylation, to form new derivatives.

Of particular importance is its application as a chiral ligand in asymmetric catalysis. nih.govchemrxiv.org Chiral ligands are crucial for controlling the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other. The ability of this compound and its derivatives to coordinate with metal centers allows for the creation of chiral catalysts. These catalysts can then be employed in a range of enantioselective transformations, a cornerstone of modern pharmaceutical and fine chemical synthesis. nih.gov

The development of new chiral ligands is a continuous effort in chemical research, aiming to find more efficient and selective catalysts for a wide array of reactions. nih.gov The modular nature of this compound, where both the amine and the aromatic ring can be modified, makes it an attractive scaffold for the design of new ligand families.

Overview of Key Research Areas and Challenges

The primary research area involving this compound revolves around its application in asymmetric catalysis. Researchers are exploring its use, and the use of its derivatives, as ligands for various metal-catalyzed reactions. The goal is to achieve high yields and high enantioselectivity in the synthesis of chiral molecules.

A significant challenge in this field is the rational design of the "perfect" chiral ligand for a specific transformation. nih.gov While general concepts exist, the discovery of new and effective catalysts often involves a degree of empirical screening and intuition. For a compound like this compound, a key challenge is to fine-tune its steric and electronic properties to maximize its effectiveness in a given catalytic cycle.

Another research avenue is the incorporation of this structural motif into larger, more complex molecules with potential biological activity. The aniline substructure is common in many pharmaceutical compounds, and the introduction of a chiral amine center can have a profound impact on a molecule's biological function. researchgate.net

However, a challenge associated with aniline-based compounds, in general, is their potential for metabolic oxidation in biological systems, which can sometimes lead to the formation of toxic byproducts. researchgate.net While this is a broader consideration for aniline derivatives, it is a factor that researchers must be mindful of when designing new molecules based on the this compound core.

Structure

3D Structure

Properties

IUPAC Name |

4-(1-aminoethyl)-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-8(11)9-4-6-10(7-5-9)12(2)3/h4-8H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOKYXHLVQGSJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50915695 | |

| Record name | 4-(1-Aminoethyl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942995-65-5 | |

| Record name | 4-(1-Aminoethyl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms

Mechanistic Investigations of Oxidation Pathways

The oxidation of 4-(1-aminoethyl)-N,N-dimethylaniline can proceed through several pathways, largely influenced by the nature of the oxidant and the reaction conditions. These pathways often involve the formation of reactive intermediates such as N-oxides and radical cations.

The oxidation of tertiary anilines like N,N-dimethylaniline can lead to the formation of N-oxides. nih.gov The metabolism of N,N-dimethylaniline in biological systems has been shown to produce N,N-dimethylaniline-N-oxide. nih.gov However, studies on purified cytochrome P-450 isozymes indicate that the N-oxide is not necessarily an intermediate in the N-demethylation of N,N-dimethylaniline, and its formation can be a separate metabolic route. nih.gov The rate of N-oxide formation can be significantly lower than the rate of demethylation. nih.gov For instance, the turnover number for the metabolism of N,N-dimethylaniline to formaldehyde (B43269) by cytochrome P-450 form 2 was found to be significantly higher than that for the metabolism of its N-oxide. nih.gov

The electrochemical oxidation of N,N-dimethylaniline is a well-studied process that proceeds through the formation of a short-lived radical cation intermediate. nih.govacs.orgresearchgate.net This transient species, the N,N-dimethylaniline radical cation (DMA•+), has been successfully detected using techniques like desorption electrospray ionization mass spectrometry coupled with electrochemistry. nih.govresearchgate.net The formation of this radical cation is a key step in subsequent reactions, including demethylation and the formation of various dimeric and polymeric products. cdnsciencepub.com The stability and subsequent reaction pathways of this radical cation are influenced by the substituents on the aromatic ring. In the case of this compound, the aminoethyl group would be expected to influence the electronic properties of the aromatic system and thus the stability and reactivity of the corresponding radical cation.

Photoexcitation of N,N-dimethylaniline derivatives can induce demethylation through various mechanisms, often involving radical intermediates. rsc.org For example, the photoexcitation of 4-nitro-N,N-dimethylaniline can lead to demethylation in the presence of an external acceptor. rsc.org This process can proceed through the formation of a C-centered radical, H₂˙C(CH₃)N–C₆H₄–NO₂, which has been identified by its transient absorption spectrum. rsc.org

Photoinduced nickel-catalyzed N-demethylation of trialkylamines offers a mild and selective method for removing a methyl group. nih.gov This process involves a hydrogen-atom transfer (HAT) from the trialkylamine to a C(sp²)-radical generated from a C(sp²)-bromide under photoinduced nickel catalysis. nih.gov The resulting α-amino radical can then be intercepted by a nickel(I) species to form a nickel(II) intermediate, which subsequently yields the N-demethylated product upon hydrolysis. nih.gov This method demonstrates excellent selectivity for N-methyl C(sp³)-H bonds. nih.gov

The reaction of N,N-dimethylanilines with photoexcited nitro compounds has been shown to proceed via an initial electron transfer rather than a direct hydrogen atom transfer, leading to N-demethylation. kisti.re.kr

Reductive Transformations and Lithiation Studies

The reduction of compounds containing aromatic nitro or related functional groups is a fundamental transformation in organic synthesis. For a molecule like this compound, reductive transformations could target any reducible functional groups that might be present in derivatives or could involve the aromatic ring itself under specific conditions.

Catalytic reduction is a common method for the conversion of nitroarenes to anilines. nih.govrsc.org These reactions often involve the transfer of electrons from a reducing agent, such as sodium borohydride (B1222165) or hydrogen gas, to the nitroaromatic compound, facilitated by a catalyst. rsc.org The mechanism can proceed through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, ultimately yielding the corresponding amine. nih.gov The rate of electron transfer can be significantly influenced by the surface potential of the catalyst. rsc.org

N,N-dimethylaniline itself can act as a catalyst in reductive lithiation reactions. nih.gov In the presence of lithium metal, N,N-dimethylaniline facilitates the reductive lithiation of phenyl thioethers and alkyl chlorides. nih.gov This catalytic process occurs on the surface of the lithium metal, which is continuously reactivated by the N,N-dimethylaniline. nih.gov

The reduction of organic halides can also be induced by electron transfer from amines under UV irradiation or high temperatures. rsc.org

Achieving regioselectivity in the reduction of substituted aromatic compounds is crucial for synthesizing specific isomers. In the context of derivatives of this compound that may contain other reducible groups, selective reduction of one group over another would be a key synthetic challenge.

Electrocatalytic methods using polyoxometalate redox mediators have been developed for the highly selective reduction of substituted nitrobenzenes to their corresponding anilines. nih.govacs.org This method operates at room temperature in aqueous solution and avoids the use of harsh reagents. nih.gov The polyoxometalate mediator accepts electrons from the cathode and then selectively reduces the nitro group in the substrate. nih.gov This approach has been shown to be effective for a variety of substituted nitroarenes, including those with functional groups that could potentially be reduced under other conditions. nih.govacs.org

Nucleophilic and Electrophilic Reactions

The nucleophilic character of the lone pair of electrons on the nitrogen atoms and the electrophilic nature of the activated aromatic ring govern a significant portion of the reactivity of this compound.

The amino group of this compound hydrochloride can participate in nucleophilic substitution reactions. evitachem.com The N,N-dimethylamino group strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles primarily to the ortho and para positions. However, since the para position is already substituted, electrophilic attack would be directed to the ortho position relative to the dimethylamino group.

The compound can undergo reactions typical of anilines. For instance, it can be nitrated, and it can react with electrophilic methylating agents at the tertiary amine to form a quaternary ammonium (B1175870) salt. wikipedia.org The presence of the aminoethyl group introduces another site for potential reactions.

Condensation reactions of anilines with 4-amino-N,N-dimethylaniline in the presence of an oxidizing agent like potassium dichromate can yield highly colored products. researchgate.netresearchgate.net This reactivity highlights the ability of the aniline (B41778) moiety to participate in oxidative coupling reactions.

The aromatic ring of N,N-dimethylaniline can also participate in Friedel-Crafts type alkylations. researchgate.net Furthermore, the formation of Mannich bases from the electrochemical oxidation of 4-substituted N,N-dimethylanilines in the presence of silyl (B83357) enol ethers has been studied, where the yield depends on the electronic nature of the substituent on the aniline ring. researchgate.net

Amino Group Reactivity as Nucleophile

The primary amino group in this compound is a key site for nucleophilic reactions. This reactivity allows the compound to participate in the formation of new chemical bonds by donating its lone pair of electrons to electrophilic species.

One of the fundamental reactions involving the amino group is its ability to engage in nucleophilic substitution. evitachem.com In these reactions, the amino group can displace leaving groups from other molecules, leading to the formation of a variety of derivatives. evitachem.com For instance, it can react with halogenating agents, substituting a hydrogen atom of the amino group. evitachem.com

Furthermore, the amino group's nucleophilicity is central to its potential role in biological contexts, where it can form covalent bonds with electrophilic sites on proteins or enzymes. evitachem.com This interaction can lead to the modification or inhibition of the biological target's activity. evitachem.com The compound can also undergo oxidation to form imines or N-oxides, and reduction to yield secondary amines. evitachem.com

Aromatic Ring Functionalization

The aromatic ring of this compound is activated towards electrophilic substitution due to the presence of the powerful electron-donating N,N-dimethylamino group. This group directs incoming electrophiles primarily to the ortho and para positions relative to itself. Given that the 1-aminoethyl group already occupies the para position, electrophilic attack is expected to occur at the positions ortho to the N,N-dimethylamino group.

This enhanced reactivity makes the compound a candidate for various industrial applications, including the synthesis of dyes and pigments, where functionalization of the aromatic ring is a key step. It is also used as an intermediate in the production of agrochemicals and pharmaceuticals.

Polymerization Initiation and Activator Roles

Tertiary aromatic amines, a class to which this compound belongs, are well-documented for their roles as accelerators or co-initiators in free-radical polymerization systems.

Free Radical Generation in Polymerization Systems

In the context of polymerization, this compound can act as a component of a redox initiation system. Typically, it is used in conjunction with a peroxide, such as benzoyl peroxide. The tertiary amine reacts with the peroxide, leading to the cleavage of the peroxide's O-O bond and the generation of free radicals. These radicals then initiate the polymerization of monomers.

The efficiency of free radical generation is influenced by the structure of the amine and the peroxide, as well as the reaction conditions such as temperature and solvent.

Impact on Reaction Kinetics and Yields

The concentration of the amine activator is a critical parameter that can be adjusted to control the polymerization rate and the properties of the resulting polymer. Higher concentrations generally lead to faster reactions, but may also affect the molecular weight and molecular weight distribution of the polymer. The specific impact on reaction yields will depend on the particular monomer system and polymerization conditions.

Complexation and Coordination Chemistry

The presence of two nitrogen atoms with lone pairs of electrons in this compound allows it to function as a ligand in coordination chemistry.

Ligand Design and Metal Complex Formation

This compound can act as a bidentate ligand, coordinating to a metal center through both the nitrogen of the primary amino group and the nitrogen of the N,N-dimethylamino group. This chelation can lead to the formation of stable five-membered rings with the metal ion.

Influence on Catalytic Activity

Extensive research into the catalytic applications of "this compound" has not yielded specific studies detailing its direct influence on catalytic activity. Scientific literature accessible through broad searches does not currently contain detailed research findings or data tables illustrating its role as a primary catalyst or a significant modifying ligand in catalytic processes.

While the structural motifs present in this compound—a chiral aminoethyl group and a dimethylaniline moiety—are found in various catalytically active molecules, specific data on the catalytic performance of this particular compound is not available in the reviewed literature. For context, related compounds are actively studied in various catalytic reactions:

N,N-Dimethylaniline and its Derivatives: The parent compound, N,N-dimethylaniline, is known to act as a catalyst in certain reactions, such as reductive lithiations, where it facilitates electron transfer. libretexts.orgnih.gov It also serves as a promoter in the curing of polyester (B1180765) and vinyl ester resins. mdpi.com Furthermore, polymers functionalized with N,N-dimethylaniline have been utilized in photoinduced copolymerization reactions. rsc.org

Chiral Amines and Amino Alcohols in Asymmetric Catalysis: Chiral amines and amino alcohols are a cornerstone of asymmetric catalysis, frequently employed as ligands for transition metals in reactions like asymmetric hydrogenation and transfer hydrogenation. mdpi.comnih.govorganic-chemistry.orgrsc.org These ligands are crucial for inducing enantioselectivity in the synthesis of chiral molecules. The synthesis of this compound itself can be achieved via asymmetric reduction using chiral catalysts, highlighting the importance of this class of catalysis. evitachem.com

However, the direct application of this compound as a ligand or catalyst and a systematic study of its influence on reaction rates, yields, and selectivity is not documented in the available research. Therefore, no specific research findings or data tables on its catalytic activity can be presented.

Spectroscopic Characterization and Computational Studies

Advanced NMR Spectroscopy for Structural Elucidation and Dynamics

Detailed ¹H NMR and ¹³C NMR chemical shift analyses, as well as applications in reaction monitoring and kinetic studies for 4-(1-aminoethyl)-N,N-dimethylaniline, are not available in the searched literature.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Specific chemical shift data for this compound could not be located.

Application in Reaction Monitoring and Kinetic Studies

Information regarding the use of NMR for reaction monitoring and kinetic studies of this compound is not present in the available search results.

UV-Vis Spectrophotometry for Electronic Transitions and Reaction Monitoring

Studies on the electronic transitions, photoexcitation, deactivation pathways, quenching, and quantum yield of this compound are not detailed in the accessible literature.

Study of Photoexcitation and Deactivation Pathways

Specific data on the photoexcitation and deactivation pathways for this compound are not available.

Quenching Experiments and Quantum Yield Determination

No information was found regarding quenching experiments or the quantum yield of this compound.

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Confirmation

While general regions for IR absorptions of functional groups present in this compound can be predicted, specific experimental IR spectra and detailed vibrational analysis for this compound are not available in the searched sources.

Mass Spectrometry (MS) for Degradation and Intermediate Analysis

Mass spectrometry is a powerful analytical technique used to identify unknown compounds, quantify known materials, and elucidate the structure and chemical properties of molecules. In the context of this compound and related compounds, MS is instrumental in analyzing degradation products and reaction intermediates.

The fragmentation of aromatic amines in mass spectrometry follows predictable pathways. The molecular ion peak (M+) is typically observed. miamioh.edu For N,N-dimethylaniline, a prominent fragmentation pathway involves the loss of a methyl radical to form a stable ion. docbrown.info Another characteristic fragmentation for aromatic amines is the loss of hydrogen cyanide (HCN) from the aromatic ring structure. miamioh.edu

For this compound, the primary fragmentation would be expected to occur via α-cleavage (alpha-cleavage). This process involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom of the aminoethyl group. This would result in the formation of a highly stable iminium cation, which would likely represent the base peak in the mass spectrum.

Expected Fragmentation Pathways:

α-Cleavage: The bond between the chiral carbon and the phenyl ring cleaves, leading to the formation of a resonance-stabilized benzylic cation.

Loss of Methyl Group: Cleavage of a methyl group from the dimethylamino moiety.

Ring Fragmentation: Subsequent fragmentation of the aromatic ring structure.

Studies on related compounds, such as 4-nitroso-N,N-dimethylaniline, have used electrochemical methods coupled with analysis to study reaction intermediates. For example, its electrochemical reduction in nonaqueous solvents occurs in two steps, leading first to 4-(hydroxyamino)-N,N-dimethylaniline and then to 4,4'-(diazene-1,2-diyl)bis(N,N-dimethylaniline). researchgate.net Such methodologies are vital for understanding the complex reaction mechanisms and identifying transient species that may be involved in the degradation or transformation of this compound.

X-ray Diffraction (XRD) for Solid-State Structure Analysis

For instance, the crystal structures of several Schiff base derivatives of N,N-dimethylaniline have been reported. These studies reveal how substitution on the aniline (B41778) ring affects the molecular conformation and crystal packing. The dihedral angle between the aromatic rings is a key parameter in these structures, influencing the molecular planarity and potential for π–π stacking interactions. nih.govresearchgate.netresearchgate.net

Below is a table summarizing crystallographic data for representative N,N-dimethylaniline derivatives, illustrating the type of information obtained from XRD analysis.

Interactive Table: Crystallographic Data for N,N-Dimethylaniline Derivatives

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |

| 4-[(E)-(2-Methoxyphenyl)iminomethyl]-N,N-dimethylaniline | C₁₆H₁₈N₂O | Orthorhombic | Pbca | 15.182 (8) | 11.756 (6) | 7.809 (4) | - | 1393.8 (13) | 4 | nih.gov |

| N,N-Dimethyl-4-[(E)-phenyliminomethyl]aniline | C₁₅H₁₆N₂ | Monoclinic | P2₁/c | 9.441 (4) | 8.356 (3) | 17.245 (5) | 110.97 (2) | 1270.4 (8) | 4 | researchgate.net |

| (E)-4-[(4-Methoxyphenyl)iminomethyl]-N,N-dimethylaniline | C₁₆H₁₈N₂O | Monoclinic | P2₁/n | 9.6638 (6) | 28.5819 (15) | 9.9729 (7) | 98.741 (5) | 2722.6 (3) | 8 | researchgate.net |

Note: The data presented is for structurally related compounds to demonstrate the outputs of an XRD analysis.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For this compound, DFT calculations can predict its geometry, electronic properties, and chemical reactivity. nih.gov

DFT studies on similar molecules, such as N,N-dimethylaniline derivatives, have been used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure.

Calculate Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. sphinxsai.com Negative potential sites, often found on nitrogen or oxygen atoms, are susceptible to electrophilic attack, while positive regions around hydrogen atoms indicate sites for nucleophilic attack. sphinxsai.com

Predict Reactivity: By analyzing electronic properties and reactivity descriptors, DFT can correlate a molecule's structure with its observed chemical behavior. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com These orbitals are key to understanding chemical reactivity. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a critical parameter for assessing a molecule's stability and reactivity. researchgate.net

A small HOMO-LUMO gap suggests the molecule is more polarizable, has high chemical reactivity, and is considered "soft". nih.govnih.gov

A large HOMO-LUMO gap indicates high kinetic stability, low chemical reactivity, and the molecule is considered "hard". nih.gov

DFT calculations are commonly used to determine the energies of these orbitals. For example, studies on related aniline derivatives provide values for HOMO, LUMO, and the resulting energy gap.

Interactive Table: Example Frontier Molecular Orbital Energies

| Molecule/System | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) | Computational Method | Ref. |

| Perylene (in gas phase) | - | - | 2.9935 | DFT | researchgate.net |

| Generic Molecule 1 | - | - | 9.014 | CAM-B3LYP/6-311++G(d,p) | researchgate.net |

| Generic Molecule 2 | - | - | 9.105 | CAM-B3LYP/6-311++G(d,p) | researchgate.net |

Note: This table provides example values from computational studies on various molecules to illustrate the concept.

Analysis of the distribution of HOMO and LUMO across the molecular structure reveals which parts of the molecule are involved in electron donation and acceptance during a chemical reaction.

Computational chemistry allows for the determination of key thermodynamic and kinetic parameters that govern chemical reactions. These calculations provide insight into the feasibility and rate of a reaction pathway.

For a reaction involving a molecule like this compound, the following parameters can be calculated:

Activation Energy (Ea): The minimum energy required to initiate a chemical reaction. researchgate.net

Gibbs Free Energy of Activation (ΔG):* Determines the spontaneity of the transition state formation. A positive value indicates a non-spontaneous process. researchgate.net

Enthalpy of Activation (ΔH):* The change in enthalpy in going from reactants to the transition state. A positive value indicates an endothermic process. researchgate.net

Entropy of Activation (ΔS):* The change in entropy during the formation of the transition state.

A study on the oxidative coupling reaction of aniline provides a practical example of such calculations. researchgate.net

Interactive Table: Thermodynamic and Kinetic Parameters for Aniline Oxidative Coupling

| Parameter | Value | Unit | Interpretation | Ref. |

| Activation Energy (Ea) | 9.3369 | kJ/mol | Energy barrier for the reaction | researchgate.net |

| Gibbs Free Energy (ΔG) | +79.7797 | kJ/mol | Non-spontaneous transition state | researchgate.net |

| Enthalpy (ΔH) | +6.826 | kJ/mol | Endothermic process | researchgate.net |

| Entropy (ΔS*) | -0.2447 | kJ/mol K | More ordered transition state | researchgate.net |

Note: These values are for a related reaction and serve as an example of the data obtained.

Solvent effects can significantly influence the rates, mechanisms, and outcomes of chemical reactions. numberanalytics.com Computational models must account for the solvent to accurately predict the behavior of a solute like this compound.

There are two main approaches to modeling solvent effects:

Implicit (Continuum) Models: The solvent is treated as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. researchgate.net This method is computationally efficient.

Explicit Models: Individual solvent molecules are included in the calculation, typically in one or more solvation shells around the solute. This approach is more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding. nih.gov

Often, a hybrid cluster-continuum model is employed, where the first solvation shell is treated explicitly and the bulk solvent is treated with a continuum model. This combined approach often yields the most accurate results for spectroscopic parameters. nih.gov Studies on N,N-dimethylaniline derivatives have used various solvation models to understand how properties change in different environments, such as the gas phase versus polar solvents like water. researchgate.netresearchgate.net For example, the HOMO-LUMO energy gap of a molecule can be influenced by the polarity of the solvent. researchgate.net

Applications in Advanced Chemical Sciences and Materials Research

Role as Chiral Building Blocks in Asymmetric Synthesis

The presence of a stereocenter at the carbon atom bearing the amino group makes 4-(1-aminoethyl)-N,N-dimethylaniline a valuable chiral building block. The synthesis of its enantiomerically pure forms can be achieved through methods like the catalytic asymmetric hydrogenation of the corresponding imine, 4-(1-iminoethyl)-N,N-dimethylaniline, using chiral catalysts. evitachem.com Such chiral amines are fundamental in modern organic chemistry for the construction of complex, stereochemically defined molecules. evitachem.com

Enantioselective Transformations

Chiral amines are frequently employed as catalysts or synthons in enantioselective transformations to induce chirality in the final product. While specific examples detailing the use of this compound are not extensively documented, its structural motifs are analogous to other amines widely used in asymmetric catalysis. The primary amine can form chiral imines or enamines, while the tertiary aniline (B41778) nitrogen can act as a Lewis base, influencing the stereochemical outcome of reactions.

The potential for this compound in enantioselective transformations is illustrated by the well-established roles of similar chiral amines in various reactions.

Table 1: Examples of Enantioselective Transformations Using Chiral Amines

| Transformation Type | Chiral Amine Role | Example Reaction | Potential Product Class |

|---|---|---|---|

| Michael Addition | Organocatalyst | Addition of aldehydes to nitroalkenes | γ-Nitroaldehydes |

| Aldol (B89426) Reaction | Organocatalyst | Proline-catalyzed aldol reaction | β-Hydroxy ketones/aldehydes |

| Mannich Reaction | Chiral Auxiliary | Addition of enolates to imines | β-Amino carbonyl compounds |

Synthesis of Stereochemically Defined Compounds

As a chiral building block, this compound can be incorporated into larger molecules to synthesize stereochemically defined compounds, including pharmaceuticals and natural products. Its primary amine provides a reactive handle for derivatization through acylation, alkylation, or reductive amination, allowing for the construction of more complex chiral structures. The synthesis of its hydrochloride salt highlights its utility as a stable precursor in organic synthesis. evitachem.com The introduction of this moiety can impart specific stereochemical control in subsequent synthetic steps.

Catalytic Applications in Organic Transformations

The electronic properties of the N,N-dimethylaniline ring system, coupled with the reactivity of the aminoethyl side chain, enable this compound to participate in and catalyze a variety of organic reactions.

Electron-Transfer Catalysis

The N,N-dimethylaniline core is a potent electron donor, a property that is central to its role in electron-transfer (ET) catalysis. The rate of electron transfer is highly sensitive to substituents on the aromatic ring. nih.gov The 1-aminoethyl group at the para-position of this compound influences its oxidation potential and reactivity in ET processes.

Research on substituted N,N-dimethylanilines has elucidated a two-step mechanism for reactions involving an initial reversible electron transfer to form an anilinium radical cation, followed by a proton-transfer step to generate an alpha-amino carbon radical. nih.gov This mechanism is fundamental to processes like N-demethylation and other oxidative transformations. nih.gov Furthermore, N,N-dimethylaniline itself has been shown to be an effective and inexpensive electron-transfer catalyst for reductive lithiations, where it facilitates reaction on the surface of lithium metal. nih.gov

Table 2: Research Findings on Electron-Transfer Processes in Dimethylanilines

| Research Focus | Key Finding | Implication for this compound | Reference |

|---|---|---|---|

| N-Demethylation Mechanism | Reaction proceeds via a two-step electron-transfer/proton-transfer mechanism. | The aminoethyl group would modulate the stability of the radical cation intermediate. | nih.gov |

| Reductive Lithiation | N,N-Dimethylaniline catalyzes the reaction as an aromatic electron-transfer agent. | Potential application as a catalyst in similar reductive processes. | nih.gov |

Transition Metal-Free Reductions

The development of transition-metal-free reactions is a significant goal in green chemistry. Electron-rich organic molecules can often serve as catalysts or reagents in these transformations. Given its strong electron-donating nature, this compound has the potential to act as an organocatalyst in metal-free reductions. Such catalysts can function through hydrogen transfer or by engaging in single-electron transfer (SET) pathways to reduce a substrate without the need for a metal center. For example, the cathodic reduction of 4-nitroso-N,N-dimethylaniline is a known route to produce 4-amino-N,N-dimethylaniline, demonstrating the electrochemical reactivity of the core structure. researchgate.net

Role in Alkylation and Amination Reactions

The N,N-dimethylaniline moiety is highly activated towards electrophilic aromatic substitution. Friedel-Crafts alkylation reactions, for instance, typically occur at the para position due to the strong directing effect of the dimethylamino group. wikipedia.org Since the para position in this compound is already substituted, electrophilic attack would be directed to the ortho positions.

The primary amine of the 1-aminoethyl group is a nucleophile and can readily participate in amination reactions. It can be alkylated or acylated to form secondary or tertiary amines and amides, respectively. This dual reactivity—electrophilic substitution on the ring and nucleophilic reactions at the side-chain amine—makes it a versatile synthon for creating a diverse range of functionalized molecules.

Intermediate in the Synthesis of Specialty Chemicals

The compound this compound is a versatile intermediate in the field of organic synthesis, serving as a foundational building block for more complex molecules. mdpi.comevitachem.com Its structure, which features a reactive primary amino group on the ethyl substituent and a tertiary aniline amine, allows it to participate in a wide range of chemical reactions. mdpi.comevitachem.com The synthesis of this intermediate can be achieved through methods such as the asymmetric reduction of 4-(1-iminoethyl)-N,N-dimethylaniline using chiral catalysts, a process that can be scaled for industrial production in continuous flow reactors. mdpi.com

Dyes and Pigments Research

In the manufacturing of specialty chemicals, this compound is employed as an intermediate in the synthesis of dyes and pigments. evitachem.com The structural components of the molecule are key to this application. The N,N-dimethylaniline portion is a well-known chromophore precursor found in many classes of dyes, including triarylmethane dyes like malachite green and crystal violet. googleapis.comwikipedia.org The presence of the additional primary amino group on the ethyl side-chain offers a reactive site for further chemical modification. mdpi.comevitachem.com

This primary amine can undergo diazotization reactions followed by coupling with other aromatic compounds to form azo dyes. Azo compounds, characterized by the -N=N- bond, are a vast and important class of industrial colorants. chemscene.com Furthermore, the amine provides a point of attachment for incorporating the N,N-dimethylaniline structure into larger, more complex dye systems or for tethering it to other molecules. While the compound is noted for its role as a precursor in dye manufacturing, specific examples of dyes derived directly from this compound are not extensively detailed in publicly available research. evitachem.comepo.org

Polymer Chemistry and Advanced Materials

The bifunctional nature of this compound makes it a candidate for applications in polymer chemistry and the development of advanced materials. The N,N-dimethylaniline moiety is known to act as a promoter or accelerator in the curing of polyester (B1180765) and vinyl ester resins. googleapis.com The primary amino group allows the molecule to be incorporated into polymer chains.

For instance, it can react with compounds like isocyanates to form urea (B33335) linkages or with acid chlorides and epoxides to form polyamides and epoxy resins, respectively. This allows for the synthesis of polymers with built-in N,N-dimethylaniline units along the backbone or as pendant groups. Such functionalized polymers could possess unique properties, for example, acting as macromolecular catalysts or having specific photo-responsive or conductive characteristics. Research into polymers with N,N-dimethylaniline end-groups has shown their utility in photoinduced block copolymerization. google.com However, specific studies detailing the use of this compound as a monomer or initiator in the synthesis of advanced materials are not widely documented in the reviewed literature.

Agrochemicals and Related Chemical Entities

While aniline derivatives are broadly significant in the synthesis of various bioactive compounds, including pesticides, specific research or patents explicitly linking this compound to the synthesis of agrochemicals are not found in the available scientific literature. googleapis.comsigmaaldrich.com The synthesis of many agrochemicals involves complex multi-step processes, and while this compound possesses reactive functional groups suitable for building larger molecules, its direct application as an intermediate in this specific field is not documented.

Research Reagents in Biochemical and Chemical Assays

This compound is classified as a useful research chemical. srdpharma.com Its utility in biochemical and chemical assays stems from the reactivity of its functional groups, which allows it to be used as a tool for studying biological systems. evitachem.com

Investigation of Neurotransmitter Systems (as structural analogs)

The potential for this compound to be used as a structural analog in the investigation of neurotransmitter systems is based on its chemical structure. The molecule contains a phenethylamine (B48288) backbone (an ethyl group attached to a benzene (B151609) ring, with a terminal amine), which is a core feature of many neurotransmitters like dopamine (B1211576) and norepinephrine.

However, a review of available scientific literature and research databases does not provide specific studies where this compound has been used as a structural analog to probe neurotransmitter systems or their receptors. Research in this area typically employs more conformationally restricted or specifically designed analogs to understand the precise structural requirements for receptor binding and activity. nih.gov

Photochemical and Electrochemical Research Applications

The N,N-dimethylaniline scaffold is known to be both photochemically and electrochemically active. The electrochemical oxidation of N,N-dimethylaniline and its derivatives has been extensively studied. mdpi.comresearchgate.net The oxidation process typically involves the transfer of an electron from the nitrogen lone pair to form a radical cation. This reactive intermediate can then undergo various reactions, including deprotonation, dimerization (coupling), or reaction with nucleophiles. mdpi.com

For a 4-substituted N,N-dimethylaniline like the title compound, the nature of the substituent at the para-position significantly influences the electrochemical behavior. The 1-aminoethyl group is an electron-donating group, which would be expected to lower the oxidation potential of the molecule compared to unsubstituted N,N-dimethylaniline, making it easier to oxidize. Electrochemical studies on related systems show that anodic oxidation can lead to the formation of dimers (like tetramethylbenzidine) or, in the presence of nucleophiles, can result in substitution at the methyl groups or the aromatic ring. mdpi.comresearchgate.net

In photochemical research, N,N-dimethylaniline derivatives are known to participate in photoinduced electron transfer (PET) reactions. researchgate.netresearchgate.net Upon absorption of light, they can act as electron donors to an excited-state acceptor, generating a radical ion pair that can initiate further chemical transformations. While specific photochemical studies on this compound are not detailed, research on similar structures suggests it could be used in applications like photo-initiated polymerization or the synthesis of complex heterocyclic scaffolds. researchgate.netresearchgate.net

Photoredox Catalysis and Sensitizers

Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, utilizing visible light to initiate single-electron transfer processes. Photosensitizers are crucial components in these reactions, absorbing light energy and transferring it to other molecules to facilitate chemical transformations. While substituted N,N-dimethylanilines are known to participate in photoredox reactions, often acting as sacrificial electron donors, specific studies detailing the role of this compound as a primary photocatalyst or sensitizer (B1316253) are not readily found in peer-reviewed literature.

Analytical Methodologies for Research and Quality Control Advanced Aspects

Chromatographic Techniques for Purity and Byproduct Analysis

Chromatography is the cornerstone for separating complex mixtures, making it indispensable for assessing the purity of 4-(1-aminoethyl)-N,N-dimethylaniline and quantifying related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques utilized, each offering distinct advantages for comprehensive analysis.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful and widely adopted technique for the analysis of non-volatile impurities and byproducts in aromatic amine samples. rroij.comresearchgate.net Its high sensitivity and selectivity allow for the accurate quantification of trace-level substances that may be present from the synthesis or degradation of this compound. hpst.cz

The development of an HPLC-MS method involves careful selection of the stationary phase, mobile phase, and mass spectrometric conditions to achieve optimal separation and detection. Reversed-phase chromatography is commonly employed for aniline (B41778) derivatives. nih.govresearchgate.net The choice of a suitable column, such as a Cyano (CN) or C18 phase, is critical for resolving the main component from its structurally similar impurities. nih.govsielc.com The mobile phase typically consists of an aqueous component and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency in the mass spectrometer. nih.govlcms.cz

Mass spectrometry detection, particularly with tandem MS (MS/MS), provides an additional layer of specificity and sensitivity. researchgate.netfigshare.com By operating in modes like Multiple Reaction Monitoring (MRM), analysts can quantify specific, known byproducts with very high precision and low detection limits, even in complex matrices. sciex.comnih.gov This is crucial for controlling potentially genotoxic impurities to levels stipulated by regulatory guidelines. nih.govnih.gov The development of a single LC-MS/MS method can be used to determine multiple potential impurities simultaneously. nih.govnih.gov

Interactive Table: Typical HPLC-MS Parameters for Aromatic Amine Analysis

Users can sort the table by clicking on the headers.

| Parameter | Common Condition | Purpose/Rationale |

| Column | Reversed-Phase (e.g., KROMASIL CN, Acquity BEH C18, Kinetex F5) nih.govsciex.comunizar.es | Effective separation of polar and non-polar aromatic amines and their byproducts. |

| Mobile Phase | Acetonitrile/Methanol and Water with additives (e.g., 0.1% Formic Acid, Ammonium Acetate) nih.govlcms.cz | Provides good resolution and is compatible with MS, facilitating protonation for positive ion mode detection. |

| Detection Mode | Tandem Mass Spectrometry (MS/MS) figshare.comnih.gov | Offers high selectivity and sensitivity for quantifying trace-level impurities and byproducts. |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Aromatic amines readily form positive ions, making this the preferred mode for sensitive detection. |

| Quantification | Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) lcms.czsciex.comnih.gov | Allows for highly specific and sensitive quantification of target analytes by monitoring specific parent-daughter ion transitions. |

| Flow Rate | 0.4 - 1.0 mL/min researchgate.netlcms.cz | Typical analytical flow rate providing a balance between analysis time and separation efficiency. |

Gas Chromatography (GC) is a premier technique for analyzing volatile and semi-volatile trace impurities that may be associated with this compound. epa.gov When coupled with selective detectors, GC provides exceptional sensitivity and specificity for certain classes of compounds. For nitrogen-containing compounds like aniline derivatives, the Nitrogen-Phosphorus Detector (NPD) is highly selective and sensitive, minimizing interference from non-nitrogenous matrix components. epa.govuw.edu.pl

The analytical process typically involves injection into a heated port where the sample is vaporized and carried by an inert gas through a capillary column. epa.gov Fused silica (B1680970) capillary columns with phases like SE-54 or RTX-5 are commonly recommended for the analysis of aniline derivatives. epa.govosha.gov In some cases, derivatization of the analytes is necessary to improve their thermal stability and chromatographic behavior, although direct analysis is often preferred to simplify sample preparation. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful configuration that combines the separation power of GC with the definitive identification capabilities of MS. researchgate.netd-nb.info It is highly recommended for confirming the identity of unknown peaks in a sample. epa.gov The use of tandem mass spectrometry (GC-MS/MS) can further enhance sensitivity, achieving detection limits up to ten times lower than single quadrupole GC/MS, which is crucial for trace analysis in complex samples. researchgate.netfigshare.com

Interactive Table: Typical GC Conditions for Aniline Derivative Analysis

Users can sort the table by clicking on the headers.

| Parameter | Common Condition | Purpose/Rationale |

| Column | Fused Silica Capillary (e.g., 30-60m, SE-54 or RTX-5 phase) epa.govosha.gov | Provides high-resolution separation of volatile and semi-volatile aniline derivatives. |

| Injection | Splitless | Ensures that the maximum amount of analyte is transferred to the column, which is essential for trace analysis. epa.gov |

| Carrier Gas | Helium or Hydrogen d-nb.infouspbpep.com | Inert gases that carry the sample through the column without reacting with it. |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS/MS) figshare.comepa.gov | NPD provides high selectivity for nitrogen compounds. MS/MS provides definitive identification and excellent sensitivity. |

| Oven Program | Temperature gradient (e.g., start at 70°C, ramp to 280°C) d-nb.info | Separates compounds based on their boiling points and interaction with the stationary phase. |

| Sample Preparation | Liquid-Liquid Extraction or Solid-Phase Extraction researchgate.netfigshare.com | Concentrates the analytes and removes interfering matrix components prior to GC analysis. |

Spectroscopic Methods for Contaminant Identification

While chromatography excels at separation and quantification, spectroscopic techniques are paramount for the definitive structural elucidation of unknown impurities. rroij.com Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed structural information that is complementary to mass spectrometry data. thermofisher.com

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise chemical structure of organic molecules. thermofisher.com For an impurity isolated from a sample of this compound, ¹H and ¹³C NMR spectra can reveal its complete carbon-hydrogen framework. By analyzing chemical shifts, coupling constants, and integration values, researchers can identify subtle structural changes, such as the loss of a methyl group (N-demethylation), oxidation of the ethyl side chain, or modification to the aromatic ring. researchgate.netnih.gov Hyphenated techniques like LC-SPE-NMR allow for the online separation of impurities from the main component and their subsequent analysis by NMR, streamlining the identification process. researchgate.netresearchgate.net

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. thermofisher.com By comparing the FTIR spectrum of an impurity to that of the pure this compound, analysts can quickly spot differences. For example, the appearance of a strong carbonyl (C=O) stretching band could indicate an oxidation byproduct, while changes in the N-H stretching region might suggest alterations to the primary amine group. thermofisher.comnih.gov This method is valuable for flagging potential degradation products or contaminants with different functional groups from the parent compound.

Mechanistic Studies of Degradation Pathways

Understanding the degradation pathways of this compound is crucial for predicting its stability and identifying potential degradants that may need to be monitored in research and quality control. Degradation can occur through various mechanisms, including oxidation, hydrolysis, and biodegradation. nih.gov

Based on the known degradation of similar aniline compounds, several pathways can be proposed for this compound:

Oxidation: The tertiary amine of the N,N-dimethylamino group and the primary amine of the aminoethyl group are susceptible to oxidation. This can lead to N-dealkylation, forming N-methylaniline derivatives, or oxidation of the ethylamino side chain to form a ketone or other related species. The aromatic ring itself can also be oxidized to form phenolic compounds. researchgate.net

Biodegradation: In environmental or biological systems, microorganisms can metabolize aniline compounds. Studies on related molecules show that degradation often begins with enzymatic action, such as from dioxygenases, which can hydroxylate the aromatic ring and initiate ring cleavage. nih.gov The degradation of aniline blue, for instance, involves a short-chain dehydrogenase that acts on the molecule, leading to various benzene-based intermediates. nih.gov

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, often involving radical mechanisms that can lead to polymerization or complex fragmentation of the molecule.

The study of these pathways often involves forced degradation studies, where the compound is subjected to stress conditions (e.g., acid, base, peroxide, heat, light). The resulting mixture is then analyzed, typically by HPLC-MS, to identify the degradation products and thereby elucidate the mechanistic pathways. nih.govscilit.com

Development of Robust Analytical Protocols for Research Scale

The development of a robust analytical protocol is essential for obtaining consistent and reliable data during research and development. A robust method is one that is not significantly affected by small, deliberate variations in method parameters, ensuring its reliability for routine use. nih.gov The development and validation of such protocols often follow guidelines from the International Council for Harmonisation (ICH). nih.gov

The process for developing a robust analytical method for this compound involves several key stages:

Method Development and Optimization: This initial phase involves selecting the appropriate technique (e.g., HPLC, GC), column, mobile phase/carrier gas, and detector settings to achieve adequate separation and sensitivity for the main compound and its known or potential impurities. lcms.czresearchgate.net

Method Validation: Once developed, the method must be rigorously validated to prove its suitability for the intended purpose. nih.gov This involves assessing several key performance characteristics:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants. nih.gov

Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range. nih.govnih.gov

Accuracy: The closeness of the test results to the true value, often determined through recovery studies on spiked samples. nih.govnih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.netnih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netnih.gov

Robustness: As described above, this is determined by making small variations in method parameters (e.g., mobile phase pH, column temperature, flow rate) and observing the effect on the results. nih.gov

System Suitability Testing: Before performing any analysis, system suitability tests are run to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution to check parameters like peak resolution, tailing factor, and theoretical plates. nih.gov

By following these steps, a reliable and robust analytical protocol can be established for the routine analysis and quality control of this compound at the research scale. hpst.cz

Future Research Directions and Perspectives

Emerging Synthetic Routes and Catalyst Design

The synthesis of 4-(1-aminoethyl)-N,N-dimethylaniline and its derivatives is an area ripe for advancement. While established methods like asymmetric reduction exist, future research is expected to focus on more efficient, sustainable, and selective synthetic strategies. evitachem.com

One promising direction is the development of novel organocatalytic methods. Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering an alternative to metal-based catalysts. princeton.edu Future work could explore one-pot multicomponent reactions, which enhance efficiency by reducing the number of purification steps and minimizing waste. nih.govmdpi.com The design of new chiral catalysts, such as imidazolidinones, could lead to higher enantioselectivity in the synthesis of specific stereoisomers of this compound. princeton.edu

Furthermore, the design of new solid catalysts, such as zeolites or supported metal catalysts, presents another key research avenue. researchgate.netgoogle.com For instance, developing catalysts that enable the direct, one-pot synthesis from simple precursors like nitrobenzene (B124822) and methanol (B129727) could significantly improve industrial-scale production efficiency. rsc.org Continuous flow reactors are also anticipated to play a larger role, allowing for precise control over reaction parameters and facilitating safer, scalable production. evitachem.com

Table 1: Potential Catalysts and Synthetic Methods for Future Exploration

| Catalyst Type | Synthetic Method | Potential Advantages |

|---|---|---|

| Chiral Organocatalysts | Asymmetric Multicomponent Reactions | High enantioselectivity, reduced metal contamination, greener processes. princeton.edunih.govmdpi.com |

| Zeolite Catalysts (e.g., β zeolite) | Vapor-Phase Alkylation | High conversion rates, selectivity, and catalyst stability. researchgate.net |

| Supported Metal Catalysts (e.g., Ni, Co, Zn on γ-Al2O3) | Catalytic Hydrogenation/Alkylation | Mild reaction conditions, high yield, suitable for large-scale production. google.com |

Exploration of Novel Reactivity and Reaction Discovery

As a building block in organic synthesis, this compound possesses reactive functional groups—a primary amine and a tertiary aniline (B41778)—that suggest a wealth of unexplored chemical transformations. evitachem.com Future research will likely focus on leveraging this reactivity to discover new reactions and synthesize complex molecular architectures.

The primary amino group can participate in nucleophilic substitution and addition reactions, while the electron-rich aromatic ring is susceptible to electrophilic substitution. evitachem.com The parent compound, N,N-dimethylaniline, is known to undergo reactions like nitration and lithiation, suggesting that this compound could be a versatile scaffold for creating a diverse library of derivatives. wikipedia.org

Investigations into its oxidation could yield imines or N-oxides, while reduction could produce secondary amines, each with distinct properties and potential applications. evitachem.com There is an opportunity to explore its use in cycloaddition reactions or as a ligand in transition-metal catalysis, opening doors to novel heterocyclic compounds and catalytic systems.

Advanced Computational Modeling for Property Prediction and Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens for predicting the properties and understanding the reaction mechanisms of this compound. tci-thaijo.org Future research will increasingly rely on these in silico methods to guide experimental work, saving time and resources.

Advanced computational studies can be employed to:

Predict Physicochemical Properties: DFT calculations can determine key quantum chemical descriptors like ionization potential, chemical hardness, and electronegativity. tci-thaijo.org

Elucidate Reaction Mechanisms: Modeling transition states and reaction pathways can provide deep insights into the mechanisms of known and newly discovered reactions, such as its synthesis via asymmetric hydrogenation or its role in polymerization. evitachem.com

Analyze Molecular Orbitals: Understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting reactivity and electronic properties relevant to materials science applications. tci-thaijo.orgedu.krd

Simulate Spectroscopic Data: Theoretical calculations of NMR, IR, and UV-visible spectra can aid in the characterization of new derivatives synthesized from this compound. edu.krdnih.gov

Table 2: Computationally Derived Properties for Molecular Analysis

| Property | Significance | Computational Method |

|---|---|---|

| HOMO-LUMO Energy Gap | Predicts electronic properties, reactivity, and stability. | DFT (e.g., B3LYP functional) edu.krdresearchgate.net |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. | DFT tci-thaijo.orgedu.krd |

| Mulliken Charges | Assesses the charge distribution within the molecule. | DFT tci-thaijo.org |

Integration into Multifunctional Materials and Devices

The unique structure of this compound makes it an attractive candidate for incorporation into advanced materials and devices. The N,N-dimethylaniline moiety is a well-known component in dyes and polymers, while the chiral aminoethyl group can introduce specific stereochemical properties. evitachem.comwikipedia.org

Future research is expected to explore its use as a monomer or cross-linking agent in the synthesis of novel polymers. For example, its integration into polyurethanes could enhance specific properties, similar to related aminoanilines. chemshuttle.com There is significant potential in the field of optoelectronics, where related organic molecules are being investigated for applications in polymer solar cells, photovoltaic systems, and transistors due to their favorable electronic characteristics. edu.krdresearchgate.net Its role as a promoter in the curing of polyester (B1180765) and vinyl ester resins could also be expanded upon. wikipedia.org

Cross-Disciplinary Research Opportunities

The application of this compound is not confined to traditional chemistry but extends into various cross-disciplinary fields, most notably medicinal chemistry and materials science.

Medicinal Chemistry: The compound serves as a valuable scaffold for the synthesis of new pharmaceutical agents. evitachem.com Related structures act as intermediates for drugs targeting specific receptors or as enzyme inhibitors. evitachem.comchemshuttle.com The chiral center offers the possibility of developing stereospecific drugs, a crucial aspect of modern pharmacology. Future work could involve synthesizing libraries of derivatives for screening against various biological targets.

Materials Science: As a precursor for dyes and pigments, its potential in creating novel colorants with enhanced stability or specific optical properties remains an active area of research. evitachem.comwikipedia.org Its application as a building block for functional polymers and organic electronic materials will bridge synthetic chemistry with materials engineering. edu.krdchemshuttle.com

Catalysis: Beyond its synthesis, the molecule itself could be a precursor for novel ligands in asymmetric catalysis, leveraging its chiral nature and coordinating amino groups. This opens up research at the intersection of organic synthesis and inorganic chemistry.

Q & A

Q. What are the recommended synthetic routes for preparing 4-(1-aminoethyl)-N,N-dimethylaniline, and what analytical techniques are essential for confirming its structure?

The synthesis of this compound derivatives typically involves condensation or alkylation reactions. For example, analogs like 4-(9-anthryl)-N,N-dimethylaniline are synthesized via nucleophilic substitution or coupling reactions using precursors such as N,N-dimethylaniline and anthracene derivatives . Structural confirmation requires multi-technique validation:

Q. How does the aminoethyl substituent influence the basicity and reactivity of N,N-dimethylaniline derivatives?

The aminoethyl group introduces steric and electronic effects. The lone pair on the ethylamine nitrogen can enhance electron donation to the aromatic ring, increasing nucleophilicity. Basicity is modulated by resonance effects between the dimethylamino and aminoethyl groups. Experimental validation includes:

- pH-dependent UV-Vis spectroscopy to measure pKa shifts .

- Kinetic studies of electrophilic substitution reactions (e.g., nitration) to assess reactivity changes .

Advanced Research Questions

Q. What computational methods effectively predict the electronic properties of this compound, and how do they correlate with experimental data?

Density Functional Theory (DFT) and Hartree-Fock (HF) methods with basis sets like 6-31G(d) are widely used to model:

- Frontier Molecular Orbitals (FMOs) to predict charge transfer behavior .

- Molecular Electrostatic Potential (MEP) maps to identify nucleophilic/electrophilic sites .

Correlation with experimental data (e.g., UV-Vis spectra, NMR chemical shifts) validates computational models. For example, DFT-predicted absorption wavelengths for anthracene-modified derivatives align with fluorescence spectra within ±10 nm .

Q. How do solvent polarity and external electric fields affect the photophysical behavior of anthracene-modified derivatives like this compound?

Solvent polarity stabilizes charge-transfer (CT) states via the reaction field effect. For example:

- Polar solvents (e.g., acetonitrile) redshift fluorescence due to stabilization of the excited CT state .

- Electric field modulation alters dipole moments, measurable via Stark spectroscopy .

Advanced techniques like time-resolved fluorescence spectroscopy quantify excited-state lifetimes under varying solvent conditions .

Q. What methodologies resolve discrepancies between theoretical predictions and experimental spectroscopic data?

Discrepancies often arise from solvent effects or incomplete basis sets in simulations. Strategies include:

Q. What safety considerations and purification protocols are critical for handling aminoethyl-substituted derivatives?

- Storage : Under inert gas (argon) to prevent oxidation of the aminoethyl group .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted precursors .

- Safety : Use fume hoods due to volatility and potential neurotoxicity, as indicated in MSDS for related aniline derivatives .

Q. How can intramolecular charge transfer (ICT) in excited states be investigated, and what structural factors enhance it?

ICT is studied via:

- Fluorescence quenching experiments in solvents of varying polarity .

- Substituent engineering : Electron-withdrawing groups (e.g., nitro) on the aromatic ring enhance CT efficiency .

- Transient absorption spectroscopy to track ICT dynamics on femtosecond timescales .

Q. What crystallographic techniques determine molecular conformation, and how does packing affect material properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.